
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl3FN3S and its molecular weight is 424.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of halogen substituents, such as chlorine and fluorine, is significant as they often enhance the biological properties of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClF₂N₃S |
| Molecular Weight | 367.83 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation. The thiazole ring is particularly noted for its role in enhancing cytotoxicity against cancer cell lines.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as low as 1.61 µg/mL against specific cancer cell lines, indicating potent activity .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. Compounds with similar structural features have shown promising results against bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiazole-based compounds were tested for their cytotoxic effects on human cancer cell lines using MTT assays. Compounds with electron-withdrawing groups showed enhanced activity, supporting structure-activity relationship (SAR) findings .
- Antiviral Properties : Novel aminothiazole derivatives were synthesized and tested for antiviral activity, revealing potential applications in treating viral infections alongside their anticancer and antimicrobial properties .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of this compound in animal models.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available aromatic amines and thiazole derivatives. The compound can be synthesized through condensation reactions followed by nitrile formation. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.
Anticancer Activity
One of the most notable applications of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is its anticancer activity. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazole derivatives have been evaluated by the National Cancer Institute (NCI), demonstrating promising antitumor activity with mean GI50 values indicating effective inhibition of cell growth in human tumor cells .
In addition to anticancer properties, compounds similar to this compound have been investigated for their antibacterial and antifungal activities. The presence of halogen substituents in the aromatic rings often enhances biological activity by increasing lipophilicity and altering the electronic properties of the molecule .
Pharmacological Studies
Pharmacological studies are essential for understanding the therapeutic potential of this compound. In vitro assays have been conducted to evaluate its cytotoxicity against a range of cancer cell lines, as well as its selectivity towards cancerous versus normal cells. These studies help in determining optimal dosing regimens and potential side effects.
Case Studies
- Antitumor Efficacy : A study assessing the efficacy of structurally similar thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation pathways. Such findings underscore the potential role of this compound in cancer therapy .
- In Vivo Studies : Animal models have been utilized to further investigate the pharmacokinetics and bioavailability of related compounds. These studies provide insights into how modifications in chemical structure influence metabolic stability and distribution within biological systems .
特性
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3FN3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITTUWCNZZUMQU-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













